(2-Cyclopropyl-5-methylphenyl)boronic acid
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Overview
Description
(2-Cyclopropyl-5-methylphenyl)boronic acid is an organoboron compound with the molecular formula C10H13BO2. This compound is characterized by the presence of a boronic acid functional group attached to a phenyl ring, which is further substituted with a cyclopropyl and a methyl group. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Cyclopropyl-5-methylphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 2-cyclopropyl-5-methylphenyl bromide using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base such as potassium acetate and a palladium catalyst under inert conditions .
Industrial Production Methods: Industrial production of boronic acids often employs similar catalytic processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. The scalability of these reactions makes them suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions: (2-Cyclopropyl-5-methylphenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Protodeboronation: This reaction involves the removal of the boronic acid group, typically using acidic conditions or transition metal catalysts.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Acids and Bases: For protodeboronation and other transformations.
Major Products:
Biaryls and Substituted Alkenes: From Suzuki-Miyaura coupling.
Phenols: From oxidation reactions.
Scientific Research Applications
(2-Cyclopropyl-5-methylphenyl)boronic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of (2-Cyclopropyl-5-methylphenyl)boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide.
Transmetalation: The boronic acid transfers its organic group to the palladium center.
Reductive Elimination: The coupled product is formed, and the palladium catalyst is regenerated.
These steps highlight the role of the boronic acid in facilitating the formation of carbon-carbon bonds through a well-defined catalytic cycle .
Comparison with Similar Compounds
Phenylboronic Acid: Lacks the cyclopropyl and methyl substituents, making it less sterically hindered.
Cyclopropylboronic Acid: Similar in structure but lacks the phenyl and methyl groups.
Methylphenylboronic Acid: Contains a phenyl and methyl group but lacks the cyclopropyl group.
Uniqueness: (2-Cyclopropyl-5-methylphenyl)boronic acid is unique due to the presence of both cyclopropyl and methyl groups on the phenyl ring. This structural feature can influence its reactivity and selectivity in chemical reactions, making it a valuable compound in organic synthesis .
Biological Activity
(2-Cyclopropyl-5-methylphenyl)boronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological properties, and relevant case studies.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of cyclopropyl and methyl-substituted aromatic compounds with boron reagents. The general method includes:
- Starting Materials : Cyclopropyl bromide, 5-methylphenylboronic acid.
- Reagents : Palladium catalysts and bases such as sodium carbonate.
- Reaction Conditions : Conducted under an inert atmosphere at elevated temperatures to facilitate coupling reactions.
The yield and purity of the synthesized compound can be optimized through various purification techniques, including recrystallization and chromatography.
Antitumor Activity
Recent studies have indicated that boronic acids, including this compound, exhibit significant antitumor activity. The mechanism is often linked to their ability to inhibit tubulin polymerization, which is crucial for cancer cell division.
- In Vitro Studies : Compounds with similar structures have shown IC50 values ranging from 0.48 to 2.1 µM against various cancer cell lines, indicating potent growth inhibition .
Antimicrobial Activity
Boronic acids are also recognized for their antimicrobial properties. Research indicates that certain derivatives can effectively combat both Gram-positive and Gram-negative bacteria.
- Case Study : A related study demonstrated that boronic acid derivatives were active against strains such as E. coli and Pseudomonas aeruginosa, showcasing their potential as antibacterial agents .
Mechanistic Insights
The biological activity of this compound can be attributed to its ability to interact with biological targets through reversible covalent bonding with diols. This interaction is critical in modulating enzyme activities and cellular pathways.
- Kinetic Studies : Research has shown that the protodeboronation kinetics of cyclopropyl boronic acids are relatively slow, which may enhance their stability in biological systems .
Data Table: Biological Activity Summary
Properties
Molecular Formula |
C10H13BO2 |
---|---|
Molecular Weight |
176.02 g/mol |
IUPAC Name |
(2-cyclopropyl-5-methylphenyl)boronic acid |
InChI |
InChI=1S/C10H13BO2/c1-7-2-5-9(8-3-4-8)10(6-7)11(12)13/h2,5-6,8,12-13H,3-4H2,1H3 |
InChI Key |
GELMKOBCBMTLTF-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=CC(=C1)C)C2CC2)(O)O |
Origin of Product |
United States |
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